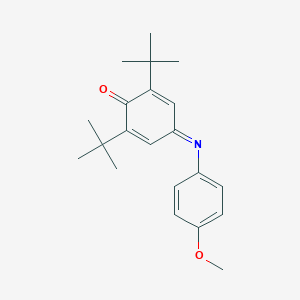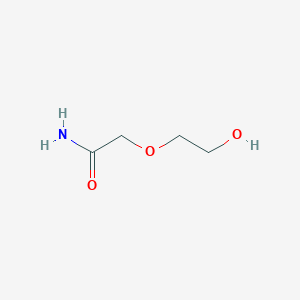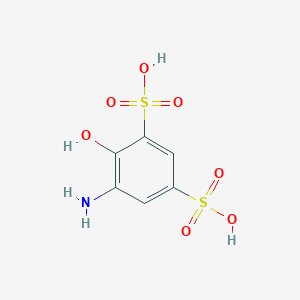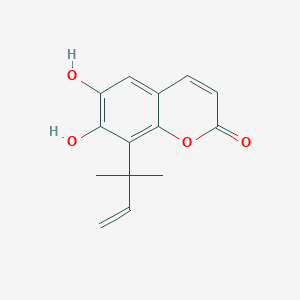
6,7-Dihydroxy-8-(2-methylbut-3-EN-2-YL)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-8-(2-methylbut-3-EN-2-YL)chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the roots of kava plants. This compound has been studied extensively for its potential medicinal properties.
Mécanisme D'action
The exact mechanism of action of FKB is not fully understood, but it is believed to work through multiple pathways. FKB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. FKB has also been found to modulate the immune system, which may contribute to its antimicrobial and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
FKB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, FKB has been found to induce cell cycle arrest and apoptosis in cancer cells. FKB has also been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and metastasis. In inflammation research, FKB has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, FKB has been shown to modulate the immune system, which may contribute to its antimicrobial and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FKB in lab experiments is its natural origin, which may make it more biocompatible and less toxic than synthetic compounds. Additionally, FKB has been studied extensively, which means that there is a wealth of knowledge available on its properties and potential therapeutic applications. However, one limitation of using FKB in lab experiments is its low solubility in water, which may make it difficult to administer to cells or animals. Additionally, FKB has been found to have low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are many potential future directions for FKB research. One area of interest is in developing new cancer therapies that use FKB as a primary or adjuvant treatment. Additionally, FKB may be useful in developing new antibiotics to combat antimicrobial resistance. Another area of interest is in exploring the potential of FKB as a natural anti-inflammatory agent for the treatment of various diseases, such as arthritis. Finally, more research is needed to better understand the mechanism of action of FKB and its potential side effects in vivo.
Conclusion
In conclusion, FKB is a naturally occurring chalcone with potential therapeutic applications in cancer, inflammation, and microbial infections. The synthesis method involves extracting and purifying the compound from kava plant roots. FKB works through multiple pathways to induce apoptosis, inhibit cancer cell growth and metastasis, and modulate the immune system. FKB has various biochemical and physiological effects in vitro and in vivo, and its natural origin makes it a promising candidate for drug development. However, more research is needed to better understand its mechanism of action and potential side effects in vivo.
Méthodes De Synthèse
FKB can be synthesized from the roots of kava plants using various extraction and purification methods. One common method involves using a mixture of solvents, such as ethanol and water, to extract the compound from the plant material. The extract is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC), to isolate FKB from other compounds present in the extract.
Applications De Recherche Scientifique
FKB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and microbial infections. In cancer research, FKB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. FKB has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases, such as arthritis. Additionally, FKB has been shown to have antimicrobial properties against various bacteria and fungi, which may be useful in developing new antibiotics.
Propriétés
Numéro CAS |
15870-94-7 |
|---|---|
Nom du produit |
6,7-Dihydroxy-8-(2-methylbut-3-EN-2-YL)chromen-2-one |
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
6,7-dihydroxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-4-14(2,3)11-12(17)9(15)7-8-5-6-10(16)18-13(8)11/h4-7,15,17H,1H2,2-3H3 |
Clé InChI |
GMPOVXJFTJIVCI-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C2C(=CC(=C1O)O)C=CC(=O)O2 |
SMILES canonique |
CC(C)(C=C)C1=C2C(=CC(=C1O)O)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



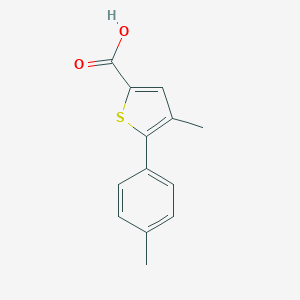
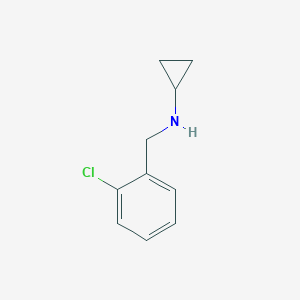
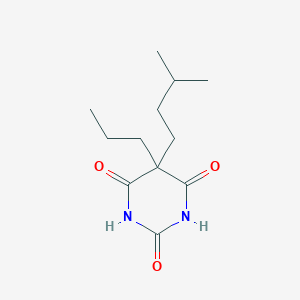
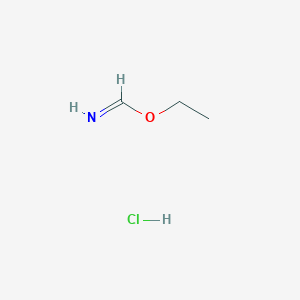
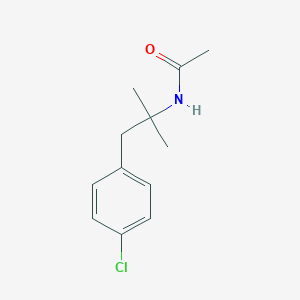
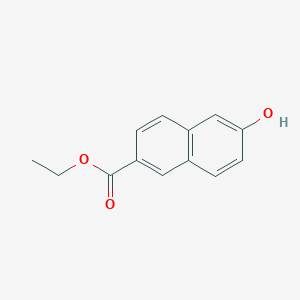
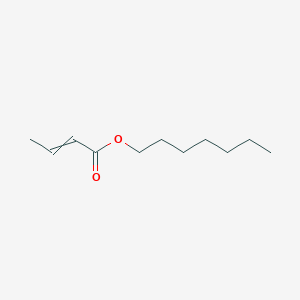
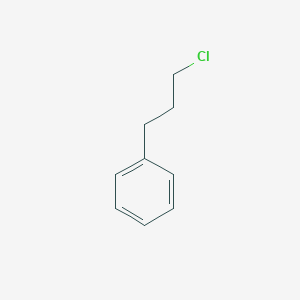
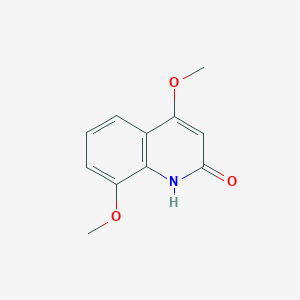
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
